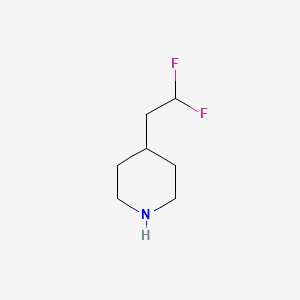

4-(2,2-Difluoroethyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13F2N |

|---|---|

Molecular Weight |

149.18 g/mol |

IUPAC Name |

4-(2,2-difluoroethyl)piperidine |

InChI |

InChI=1S/C7H13F2N/c8-7(9)5-6-1-3-10-4-2-6/h6-7,10H,1-5H2 |

InChI Key |

PTVYAFABXRRTQS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 2,2 Difluoroethyl Piperidine and Analogous Fluorinated Piperidines

Strategies for the Construction of the Piperidine (B6355638) Ring with Fluoroalkyl Moieties

Catalytic Dearomatization-Hydrogenation Approaches

Catalytic hydrogenation of fluorinated pyridine (B92270) rings is a direct and atom-economical method for accessing the corresponding saturated piperidines. This approach leverages abundant and inexpensive fluoropyridines as starting materials. nih.gov The primary challenges to overcome include potential catalyst deactivation by the Lewis-basic nitrogen heterocycle and undesirable hydrodefluorination side reactions. nih.gov

Rhodium catalysts have proven effective for the dearomatization-hydrogenation (DAH) of fluoropyridine precursors. nih.gov A one-pot process utilizing a rhodium catalyst can produce a wide range of substituted all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.govnih.gov This method involves the dearomatization of the pyridine ring followed by the complete saturation of the resulting intermediates. nih.gov

Initial studies identified that a combination of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (HBpin) and [Rh(COD)Cl]₂ was effective for the hydrogenation of 3-fluoropyridine. nih.gov Further optimization led to the use of a Rhodium-CAAC (Cyclic (Alkyl)(Amino)Carbene) complex, [Rh-2], which demonstrated optimal performance. nih.gov Another developed method involves a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts using formic acid as a hydrogen source, which allows for the synthesis of various chiral fluoropiperidines. dicp.ac.cnresearchgate.net This transformation introduces a chiral primary amine to the pyridine ring during the reduction, inducing chirality in the final piperidine product. dicp.ac.cnliverpool.ac.uk

Table 1: Rhodium-Catalyzed Hydrogenation of a Fluoropyridine Precursor

| Catalyst | Precursor | Product | Yield | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| [Rh(COD)Cl]₂ / HBpin | 3-Fluoropyridine | all-cis-3-Fluoropiperidine | Good | High | nih.gov |

| Rh-CAAC complex [Rh-2] | 3-Fluoropyridine | all-cis-3-Fluoropiperidine | Optimal | High | nih.gov |

Data is synthesized from descriptive accounts in the referenced literature.

Palladium-catalyzed hydrogenation offers a robust and straightforward pathway to fluorinated piperidines from fluoropyridines. nih.gov Heterogeneous palladium catalysts, such as palladium on charcoal, are particularly effective for this transformation, enabling the selective reduction of the fluoropyridine ring while tolerating other aromatic systems like benzene (B151609) and imidazole. nih.gov This method has demonstrated high tolerance for air and moisture, highlighting its robustness. nih.gov

The process is effective for producing a variety of fluorinated piperidines. For instance, difluorinated piperidines have been synthesized, although this can sometimes be accompanied by hydrodefluorination side products. nih.gov The reaction conditions are generally mild, and the resulting volatile piperidines are often trapped in situ with protecting groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) to facilitate isolation and purification. nih.gov

Table 2: Palladium-Catalyzed Hydrogenation of Fluoropyridines

| Catalyst | Substrate | Protecting Group | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pd/C | Fluoro-substituted pyridine | Cbz | Cbz-protected fluoropiperidine | High | nih.gov |

| Pd/C | Fluoro-substituted pyridine | Fmoc | Fmoc-protected fluoropiperidine | Good | nih.gov |

Yields and substrates are based on the general scope described in the source. nih.gov

A significant advantage of the catalytic hydrogenation of fluoropyridines is the high degree of stereocontrol, typically resulting in the formation of cis-substituted piperidines. nih.govnih.gov

Palladium-Catalyzed Reactions : The hydrogenation of fluoropyridines using heterogeneous palladium catalysts proceeds with high cis-selectivity. nih.gov This has been demonstrated in the synthesis of various mono- and multifluorinated piperidines, where products with good to excellent diastereoselectivity are consistently isolated. nih.gov For example, the synthesis of 5-fluoro-2-phenylpiperidine and a series of multifluorinated 2-aryl-5-fluoropiperidines yielded products with high diastereoselectivities. nih.gov

Rhodium-Catalyzed Reactions : The rhodium-catalyzed dearomatization-hydrogenation (DAH) process is notable for producing all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov This stereochemical outcome allows for the precise placement of fluorine substituents in either axial or equatorial positions, which can significantly affect the properties of the molecule. nih.gov Furthermore, rhodium-catalyzed reductive transamination reactions of fluorinated pyridinium salts can achieve excellent diastereo- and enantio-selectivities. dicp.ac.cn The stereoselectivity of rhodium-catalyzed arene hydrogenation is high with respect to substituents on both the heterocyclic and benzene rings. acs.org

The diastereoselectivity in the hydrogenation of substituted aromatic compounds is influenced by the interaction between the substrate's functional groups and the catalyst surface. nih.gov While hydroxyl groups may not show strong attraction, amino groups can exhibit high haptophilicity, directing hydrogenation to occur from the same side as the substituent and yielding cis-trans diastereomers. nih.gov

Intramolecular Cyclization Pathways

Intramolecular cyclization provides an alternative retrosynthetic disconnection for constructing the piperidine ring. These methods build the heterocyclic system from an acyclic precursor containing the pre-installed fluoroalkyl moiety.

Radical-mediated cyclizations are a powerful tool for forming carbocyclic and heterocyclic rings, including the piperidine skeleton. nih.govrsc.org This approach typically involves the generation of a radical on a side chain, which then attacks an unsaturated bond within the same molecule to forge the new ring.

A general strategy for synthesizing 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.gov The choice of radical mediator can influence the stereochemical outcome. For instance, cyclization with tributyltin hydride often results in trans piperidines with moderate diastereoselectivity, while using tris(trimethylsilyl)silane (B43935) can significantly enhance the diastereomeric ratio. nih.gov This enhancement is attributed to a cascade process that selectively removes the minor stereoisomer. nih.gov Polysubstituted piperidines can also be prepared through the cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org Additionally, a novel approach to 2,4,5-trisubstituted piperidines has been reported through the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, yielding a limited number of diastereoisomers with good selectivity. nih.govcardiff.ac.uk While direct examples for 4-(2,2-difluoroethyl)piperidine via this method are not prominent in the reviewed literature, the principles are applicable to precursors bearing fluoroalkyl groups.

Metal-Catalyzed Intramolecular Cyclizations (e.g., Aza-Heck)

Metal-catalyzed intramolecular cyclizations represent a powerful strategy for the synthesis of piperidine rings. The aza-Heck reaction, in particular, has emerged as a versatile method for constructing chiral nitrogen-containing heterocycles. rsc.orgrsc.org This reaction typically involves the oxidative addition of a palladium(0) catalyst to an activated N-O bond, generating an aza-Pd(II) intermediate that then undergoes a Heck-type cyclization onto a pendant alkene. rsc.orgnih.gov

Key features of the aza-Heck reaction include:

Redox-Neutral Conditions : Many aza-Heck cyclizations proceed under redox-neutral conditions, making them suitable for substrates that are sensitive to oxidation. mdpi.com

Enantioselectivity : The use of chiral ligands, such as P-O ligands or SPINOL-derived phosphoramidates, can induce high enantioselectivity in the cyclization process. mdpi.comacs.org

Substrate Scope : The reaction is applicable to a variety of substrates, including alkenylcarbamates and N-(tosyloxy)carbamates, to produce both pyrrolidines and piperidines. mdpi.comacs.org

A general mechanism for the aza-Heck cyclization involves the oxidative addition of a Pd(0) complex to an N-O bond of a precursor, such as an N-(pentafluorobenzoyloxy)carbamate, to form an aza-Pd(II) intermediate. acs.org Subsequent intramolecular migratory insertion of the tethered alkene into the Pd-N bond, followed by β-hydride elimination, furnishes the piperidine product. rsc.orgacs.org

Intramolecular SN2' Reactions for Ring Closure

Intramolecular SN2' reactions provide another effective pathway for the synthesis of piperidine rings. This method involves the nucleophilic attack of a nitrogen atom on an allylic electrophile within the same molecule, leading to ring closure. These reactions can proceed with high stereoselectivity, allowing for the synthesis of enantioenriched piperidines. mdpi.com

For instance, the memory of chirality concept has been applied to the asymmetric synthesis of piperidines with vicinal stereocenters via an intramolecular SN2' reaction. mdpi.com

Carbene-Catalyzed Cycloaddition Reactions

N-Heterocyclic carbenes (NHCs) have been utilized as catalysts in intramolecular aza-Michael additions to synthesize piperidines. nih.gov This approach offers good enantioselectivity and higher yields compared to base-catalyzed reactions alone. nih.gov

In a different application, carbene chemistry has been employed in a cyclization-cycloaddition cascade to create complex oxatricyclic ketones, which can serve as precursors to natural products. researchgate.net This cascade is initiated by the decomposition of a diazoketone to form a carbene, which then undergoes an intramolecular cyclization with a tethered carbonyl group to generate a carbonyl ylide. This intermediate is then trapped in a cycloaddition reaction. researchgate.net

Annulation Strategies for Piperidine Core Formation

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are a cornerstone of heterocyclic synthesis.

Visible Light-Promoted Annulations from Nitrones

A one-step method for constructing 3,3,4,4-tetrafluorinated piperidines has been developed using a visible-light-promoted annulation reaction. researchgate.netbeilstein-journals.org This process involves the reaction of nitrones with a tetrafluorinated iodobromobutane in the presence of an iridium photocatalyst and ascorbic acid as a terminal reductant. researchgate.netbeilstein-journals.org The mechanism involves a radical addition to the nitrone, followed by an intramolecular nucleophilic substitution and reduction of the N–O bond. researchgate.netbeilstein-journals.org

Palladium-Catalyzed [4+2] Annulation Approaches

Palladium-catalyzed [4+2] annulation reactions offer a modular and efficient route to highly substituted piperazines and related nitrogen heterocycles. acs.org These reactions couple a propargyl unit with various diamine components under mild conditions, affording the cyclized products in good to excellent yields with high regio- and stereochemical control. acs.org

Furthermore, palladium catalysis has been employed in the [4+2] cycloaddition of amido-tethered allylic carbonates with oxazol-5-(4H)-ones to synthesize piperidine-2,6-dione derivatives. rsc.org The reaction proceeds via an aza-1,4-dipole intermediate. rsc.org Chiral phosphine (B1218219) catalysts have also enabled the highly enantioselective [4+2] annulation of imines with allenes to produce functionalized piperidine derivatives. nih.gov

Reductive Amination Protocols in Fluorinated Piperidine Synthesis

Reductive amination is a widely used and versatile method for the synthesis of amines, including piperidines. youtube.com The process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.comdtic.mil

This strategy is particularly useful for the synthesis of fluorinated piperidines. For example, a heterogeneous palladium-catalyzed hydrogenation of readily available fluoropyridines provides access to a wide range of fluorinated piperidines. acs.orgnih.gov This method is robust, chemoselective, and tolerates other aromatic systems. acs.org The resulting unprotected fluorinated piperidines can be challenging to purify due to their volatility, so they are often trapped in situ with protecting groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc). acs.orgnih.gov

The general procedure for reductive amination can be a two-step process, involving the formation of the imine followed by reduction, or a more efficient one-pot procedure. youtube.com In the one-pot approach, a milder reducing agent like sodium cyanoborohydride is used, which selectively reduces the iminium ion in the presence of the starting carbonyl compound. youtube.com

Table of Compounds

Methodologies for the Introduction of the 2,2-Difluoroethyl Moiety

The introduction of the 2,2-difluoroethyl group is a critical step in the synthesis of the target compound. Several modern fluorination techniques have been developed to achieve this transformation efficiently.

A notable method for creating geminal difluoroalkanes is through oxidative fluorodecarboxylation. This process can be applied to α-fluorocarboxylic acids to introduce a second fluorine atom. nih.govacs.org For instance, manganese-mediated oxidative ¹⁸F-fluorodecarboxylation of α-fluorocarboxylic acids with [¹⁸F]fluoride has been developed for the synthesis of ¹⁸F-difluoromethyl(ene)-containing molecules. nih.govacs.org This method is particularly valuable for the preparation of radiolabeled compounds for positron emission tomography (PET). nih.govacs.org Another approach involves the oxidative desulfurization-difluorination of alkyl aryl thioethers using a combination of an oxidizing agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) and a fluoride (B91410) source such as pyridine·9HF. acs.orgnih.gov

Alkylation of a pre-formed piperidine derivative with a suitable 2,2-difluoroethyl electrophile is a straightforward approach. While direct alkylation with 2,2-difluoroethyl halides can be challenging, hypervalent iodine reagents, such as (2,2-difluoroethyl)(aryl)iodonium triflates, have emerged as effective electrophilic 2,2-difluoroethylating agents for various nucleophiles, including amines. researchgate.netchemrxiv.org This method offers a complementary strategy to existing techniques and allows for the difluoroethylation of a wide range of substrates under mild conditions. researchgate.netchemrxiv.org

Carboxylic acid derivatives can serve as precursors for the introduction of the difluoroethyl group. latech.edulibretexts.orglibretexts.org For example, a carboxylic acid can be converted to an acid chloride, which is then reacted with a difluoromethylating agent. Reductive carboxylation of esters using a nickel catalyst and a reducing agent like manganese powder can also be employed to form carboxylic acids, which can then be further manipulated. nih.gov Additionally, deoxygenative trifluoromethylthiolation and difluoromethylthiolation of carboxylic acids using benzothiazolium reagents have been developed, providing a route to fluorinated thioesters which can be further transformed. researchgate.net

Radical-based methods offer a powerful tool for C-C bond formation and functionalization. mdpi.com A visible light-induced radical cascade difluoromethylation/cyclization of unactivated alkenes has been developed to synthesize CF₂H-substituted heterocyclic compounds. nih.govacs.orgacs.org This strategy utilizes a difluoromethyl radical precursor, such as difluoromethyltriphenylphosphonium bromide, and proceeds under mild conditions without the need for additives. nih.govacs.orgacs.org This approach allows for the simultaneous construction of the C-CF₂H bond and the heterocyclic ring system. nih.govacs.orgacs.org

Enantioselective Synthesis of this compound Derivatives

The creation of stereochemically defined piperidines is crucial for developing new therapeutics. Several enantioselective methods have been developed for fluorinated piperidines, which can be adapted for the synthesis of chiral this compound derivatives.

One prominent strategy involves the organocatalytic aza-Michael addition. A highly enantioselective synthesis of a fluorinated pyrazolo-piperidine, a structural analog, was achieved through the aza-Michael addition of 4-nitro-pyrazole to ethyl (E)-2,2-difluoro-5-oxopent-3-enoate. This reaction, catalyzed by a chiral organocatalyst, proceeded to furnish a highly functionalized 3,3-difluoro-4-pyrazolo-piperidine. vulcanchem.com This approach highlights the potential of organocatalysis to control stereochemistry in the synthesis of complex fluorinated piperidines.

Another powerful technique is the asymmetric hydrogenation of prochiral pyridinium salts. This method has been successfully applied to produce a variety of chiral piperidine derivatives. For instance, the asymmetric hydrogenation of cyclic pyridinium salts derived from 2-(2-acylphenyl)pyridines, catalyzed by an iridium complex with a chiral ligand like (R)-DM-SegPhos, yields the corresponding chiral indolizidines with high diastereoselectivity and good enantioselectivity. While not directly yielding a this compound, this methodology demonstrates a viable pathway to chiral piperidine cores that could be further elaborated.

A chemo-enzymatic approach offers a sustainable and highly selective alternative. By combining chemical synthesis with biocatalysis, a general method for the asymmetric dearomatization of activated pyridines has been developed to prepare substituted piperidines with precise stereochemistry. nih.gov This process utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This strategy has been successfully applied to the synthesis of both enantiomers of bioactive compounds like Preclamol and OSU6162. nih.gov

A three-component Mannich reaction, inspired by the biosynthesis of piperidine alkaloids, provides a versatile method for assembling multi-substituted chiral piperidines. rsc.org This stereoselective vinylogous Mannich-type reaction of a 1,3-bis-trimethylsilylenol ether can produce a chiral dihydropyridinone intermediate, which serves as a versatile building block for various chiral piperidine compounds. rsc.org

The following table summarizes representative examples of enantioselective syntheses of fluorinated and substituted piperidine analogs.

| Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Organocatalyst | 4-Nitro-pyrazole and ethyl (E)-2,2-difluoro-5-oxopent-3-enoate | 3,3-Difluoro-4-pyrazolo-piperidine derivative | High enantioselectivity | vulcanchem.com |

| [Ir(cod)Cl]₂ / (R)-DM-SegPhos | Cyclic pyridinium salt | Chiral 7,8-benzoindolizidine | Moderate ee, excellent dr | |

| Amine oxidase/Ene imine reductase | N-substituted tetrahydropyridine | Stereo-defined 3- and 3,4-substituted piperidines | High enantio- and regioselectivity | nih.gov |

| Three-component Mannich reaction | 1,3-bis-trimethylsilylenol ether, aldehyde, amine | Chiral dihydropyridinone | High stereoselectivity | rsc.org |

Process Development and Scalability Considerations in Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors, including the availability and cost of starting materials, the efficiency and safety of the reactions, and the ease of purification.

For the synthesis of fluorinated piperidines, a key challenge in process development is often the introduction of the fluorine-containing moiety. A scalable synthesis of a 4-(4-(2,2-difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride has been reported, which provides a relevant model. vulcanchem.com The synthesis begins with the preparation of 4-(2,2-difluoroethoxy)-2-fluorobenzaldehyde, followed by a reductive amination with piperidine using sodium cyanoborohydride. vulcanchem.com The final step is the formation of the hydrochloride salt. vulcanchem.com While the yields for each step are reasonable for a laboratory scale, optimization would be necessary for a large-scale process. vulcanchem.com Purification of the difluoroethoxy-containing intermediates can be challenging due to their polarity, often requiring techniques like reverse-phase HPLC. vulcanchem.com

The development of a multi-kilogram scale synthesis for an enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine highlights key considerations for scalability. This process features a highly regio- and stereoselective rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted fluoroalkene. The use of a catalytic amount of a precious metal and the need for high-pressure hydrogenation equipment are significant factors in process development.

Another example of a scalable procedure is the multi-gram synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) from inexpensive starting materials. rsc.org Although this is a precursor to more complex ligands, the detailed documentation of the multi-day process, including reaction in a steel bomb reactor, illustrates the practical challenges of scaling up chemical syntheses. rsc.org

The table below outlines key considerations and potential challenges in the process development and scalability of synthesizing fluorinated piperidines.

| Process Aspect | Consideration | Potential Challenge |

| Starting Materials | Availability and cost of fluorinated building blocks. | Fluorinated starting materials can be expensive and have limited commercial availability. |

| Reaction Conditions | Use of hazardous reagents (e.g., strong bases, hydrides), high pressures, or extreme temperatures. | Ensuring safety and having the appropriate equipment for large-scale reactions. |

| Catalysis | Cost and availability of chiral catalysts or ligands for enantioselective steps. | High catalyst loading can be costly; catalyst recovery and reuse are important. |

| Purification | Separation of structurally similar intermediates and byproducts, removal of residual solvents and catalysts. | Polarity of fluorinated compounds can complicate chromatography; specialized techniques may be needed. |

| Overall Yield | Cumulative yield over a multi-step synthesis. | Low yields in any step can significantly impact the overall efficiency and cost-effectiveness of the process. |

Molecular Structure and Conformational Analysis of 4 2,2 Difluoroethyl Piperidine

Conformational Behavior of Fluorinated Piperidine (B6355638) Systems

The substitution of hydrogen with fluorine on the piperidine ring introduces a range of non-covalent interactions that dictate the preferred conformation. Unlike simple alkyl substituents that prefer the sterically less hindered equatorial position, fluorine's electronic properties lead to more complex and often counterintuitive conformational preferences. nih.gov

A striking feature of many fluorinated piperidines, particularly when the nitrogen atom is protonated or derivatized, is the preference for the fluorine substituent to occupy the axial position. researchgate.netnih.gov This preference defies classical steric considerations, where the bulkier substituent is expected to be equatorial. For instance, in protonated 3-fluoropiperidinium cations and other analogs, the axial conformer is substantially favored. researchgate.net This axial preference is not due to sterics but rather to stabilizing electronic interactions that are maximized in this orientation. nih.govresearchgate.net Even in crowded ring systems, fluorine atoms often retain this preference for the axial position. nih.gov However, the nature of the substituent on the piperidine nitrogen can modulate this effect; for example, some N-TFA-analogs with a substituent adjacent to the nitrogen favor an equatorial fluorine, in contrast to their corresponding HCl-salts which favor the axial position. nih.gov

Stereoelectronic effects are fundamental to understanding the conformational biases in fluorinated piperidines. These effects arise from the interaction between electron orbitals.

The gauche effect generally favors a conformation where vicinal electron-withdrawing groups, like fluorine and a nitrogen atom, are positioned gauche (a 60° dihedral angle) to each other. beilstein-journals.orgacs.org This is often attributed to stabilizing hyperconjugative interactions. beilstein-journals.org However, in some cases, such as 3-fluoropiperidine (B1141850) itself, the gauche effect is not the dominant factor, as other interactions can overshadow it. beilstein-journals.org

The anomeric effect , typically described as the preference for an axial orientation of a substituent on a carbon adjacent to a heteroatom in a ring, also plays a role. beilstein-journals.org In fluorinated piperidines, a generalized anomeric effect can be described as an electron delocalization from the nitrogen lone pair into the antibonding orbital of the C-F bond (nN → σ*C-F). beilstein-journals.orgnih.gov This interaction helps to stabilize conformations where the fluorine is axial, contributing to its observed preference.

The balance between axial and equatorial conformers is highly sensitive to the surrounding environment, particularly the polarity of the solvent. d-nb.infonih.gov Computational and experimental studies have shown that increasing solvent polarity can significantly shift the conformational equilibrium. nih.govd-nb.info For example, in studies of pivaloyl- and Boc-protected 3,5-difluoropiperidines, the fluorine atoms were found to prefer an equatorial orientation in the less polar solvent chloroform (B151607) (ε=4.81). nih.govd-nb.info However, upon changing to the highly polar solvent DMSO (ε=46.7), the equilibrium inverted, favoring the axial conformation. nih.govd-nb.info This shift occurs because the axial conformer often has a larger molecular dipole moment, which is better stabilized by polar solvents. nih.gov This demonstrates that solvation plays a major role, alongside other delocalization forces, in controlling the conformational behavior. d-nb.inforesearchgate.net

Table 1: Effect of Solvent Polarity on Conformer Free Enthalpy Difference (ΔG)

| Compound | Solvent | ΔG (kcal/mol) (axial-equatorial) | Favored Conformer |

| Pivaloyl-protected 3,5-difluoropiperidine | Chloroform | (Not specified, but equatorial favored) | Equatorial |

| Pivaloyl-protected 3,5-difluoropiperidine | DMSO | (Not specified, but axial favored) | Axial |

| Boc-protected 3,5-difluoropiperidine | Chloroform | (Not specified, but equatorial favored) | Equatorial |

| Boc-protected 3,5-difluoropiperidine | DMSO | (Not specified, but axial favored) | Axial |

| 4-Fluoropiperidinium salt | Gas Phase | +3.0 | Axial |

| 4-Fluoropiperidinium salt | Water | +1.0 | Axial (predicted), Equatorial (observed) nih.gov |

This table is generated based on findings from comprehensive studies on fluorinated piperidine systems. nih.govd-nb.info The puzzling observation for 4-fluoropiperidinium salt in water suggests that factors beyond simple electrostatic and hyperconjugative effects, such as the molecular dipole moment, are significant. nih.gov

The primary forces driving the axial preference for fluorine in these systems are charge-dipole interactions and hyperconjugation. nih.govd-nb.inforesearchgate.net

Charge-Dipole Interactions: In protonated piperidines (piperidinium ions), a strong electrostatic attraction occurs between the positive charge on the nitrogen (specifically the N-H⁺ bond) and the partial negative charge on the axially oriented fluorine atom (C-F∙∙∙H-N⁺). d-nb.info This interaction significantly stabilizes the axial conformer compared to the equatorial one, where the C-F dipole is directed away from the ring. d-nb.inforesearchgate.net For HCl-analogues of 3-fluoropiperidine, this electrostatic interaction is the main contributor to the axial preference. nih.gov

Hyperconjugation: This is a stabilizing interaction involving the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital. In fluorinated piperidines, the key hyperconjugative interaction is the donation of electron density from an anti-periplanar C-H bonding orbital into the low-lying C-F antibonding orbital (σC-H → σ*C-F). d-nb.inforesearchgate.net This interaction is maximized when the C-H and C-F bonds are oriented 180° apart, a condition met when the fluorine is in the axial position. acs.org This effect is particularly significant in N-TFA and unprotected NH-analogues. nih.gov

Spectroscopic Characterization for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of fluorinated piperidines. nih.gov By analyzing various NMR parameters, the preferred orientation of substituents and the dynamics of the ring system can be determined. nih.gov

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the conformational equilibrium. nih.govresearchgate.net

¹H NMR: Proton NMR spectra provide information through chemical shifts and spin-spin coupling constants (J-values). The coupling constants between protons on adjacent carbons are dependent on the dihedral angle between them, which allows for the determination of their relative orientation (axial or equatorial). In the context of fluorinated piperidines, the coupling between fluorine and nearby protons (J-H,F) is particularly diagnostic. nih.govd-nb.info For example, a large ³J(F,H) coupling constant (e.g., > 30 Hz) is indicative of an anti-periplanar relationship, confirming an axial orientation for the fluorine atom. nih.govd-nb.info

¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring are also sensitive to the conformation. The "gamma-gauche effect" predicts that a carbon atom will be shielded (shift to a lower ppm value) when it is in a gauche relationship with a substituent three bonds away. This can help distinguish between axial and equatorial conformers.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance and high sensitivity, ¹⁹F is an excellent probe for NMR studies. wikipedia.org The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing direct insight into its conformation. wikipedia.org Furthermore, the analysis of ¹⁹F-¹H coupling constants is a cornerstone of conformational analysis in these systems. d-nb.info The magnitude of the three-bond coupling (³J(F,H)) is often used to experimentally confirm the axial or equatorial preference determined by computational studies. d-nb.inforesearchgate.net

Table 2: Representative NMR Data for Determining Conformation in Fluorinated Piperidines

| Parameter | Conformation | Typical Value | Implication |

| ³J(Fₐ,Hₐ) | Axial Fluorine | ~38-41 Hz nih.govd-nb.info | Large coupling indicates an anti-periplanar (180°) relationship between axial F and axial H. |

| ³J(Fₑ,Hₐ) | Equatorial Fluorine | ~7-13 Hz nih.govd-nb.info | Small coupling indicates a gauche (~60°) relationship between equatorial F and axial H. |

| ¹⁹F Chemical Shift | General | -50 to -220 ppm wikipedia.org | Highly sensitive to the local electronic environment, distinguishing different conformers. |

This table presents typical coupling constant ranges observed in studies of fluorinated piperidines, which are critical for experimental conformational assignment. nih.govd-nb.infowikipedia.org

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is a powerful experimental technique used to determine the precise arrangement of atoms within a crystalline solid. uomphysics.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can construct a three-dimensional model of the molecule, providing definitive information on bond lengths, bond angles, and torsional angles. uomphysics.net This method is considered the gold standard for elucidating the solid-state conformation of molecules. uomphysics.net

For piperidine derivatives, X-ray crystallography confirms that the six-membered ring typically adopts a chair conformation, which is its most stable arrangement. uomphysics.netresearchgate.net This technique would definitively establish whether the 2,2-difluoroethyl substituent at the C4 position occupies an axial or equatorial position in the solid state. Furthermore, it would provide precise measurements of the C-F, C-C, and C-N bond lengths and the internal angles of the piperidine ring. This information is critical for validating and refining computational models.

While a specific crystal structure for 4-(2,2-Difluoroethyl)piperidine is not available in the reviewed literature, studies on closely related fluorinated piperidines have successfully used X-ray crystallography to determine their solid-state structures, often revealing a preference for the fluorine-containing substituent to be in an axial position under certain circumstances. researchgate.net

Computational Chemistry Approaches to Conformational Analysis

To supplement experimental data and to understand the molecule's behavior in different environments (such as in solution or the gas phase), computational chemistry provides indispensable tools. These methods allow for the exploration of the potential energy surface of this compound to identify stable conformers and the energy barriers between them.

Density Functional Theory (DFT) Calculations and Energy Minimization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It is particularly effective for calculating the geometries and relative energies of different molecular conformations. researchgate.net Energy minimization, a key component of DFT calculations, involves finding the three-dimensional arrangement of atoms that corresponds to the lowest possible energy, representing a stable conformer.

For fluorinated piperidines, DFT calculations are instrumental in understanding the subtle balance of forces, including steric hindrance, hyperconjugation, and electrostatic interactions (like charge-dipole interactions), which dictate the preferred conformation. researchgate.net The choice of the functional and basis set is critical for accuracy. For similar systems, functionals like M06-2X with a large basis set such as def2-QZVPP have been shown to provide reliable results that correlate well with experimental observations. researchgate.net

A typical computational workflow involves building initial structures for the axial and equatorial conformers of this compound and then performing geometry optimization using a selected DFT method to find the minimum energy structure for each.

Table 1: Representative Parameters for DFT Calculations

| Parameter | Description | Typical Value/Method |

| Method | The specific DFT functional used. | M06-2X, B3LYP |

| Basis Set | The set of functions used to build molecular orbitals. | def2-QZVPP, 6-311+G(d,p) |

| Solvation Model | Simulates the effect of a solvent on the molecule. | PCM (Polarizable Continuum Model) |

| Task | The type of calculation performed. | Geometry Optimization, Frequency Calculation |

Ab Initio and Semi-Empirical Quantum Chemical Simulations

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), can offer very high accuracy but are computationally expensive. They are often used to benchmark the results from more cost-effective methods like DFT. Ab initio calculations can provide a highly accurate description of the electronic and geometric structure of the conformers of this compound. nih.gov

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are much faster and can be used for initial conformational searches on larger molecules or to screen many different structures before committing to more computationally intensive calculations.

Prediction and Analysis of Free Enthalpy Differences (ΔG) between Conformers

The relative stability of the axial and equatorial conformers of this compound is determined by the difference in their Gibbs free energy (ΔG). A negative ΔG for the equatorial-to-axial transition indicates that the axial conformer is more stable, while a positive value indicates the equatorial conformer is favored. Computational methods, particularly DFT, are used to calculate the free energies of the optimized conformers, allowing for the prediction of the equilibrium population of each. nih.gov

Studies on other 4-substituted piperidines have shown that the conformational free energies can be significantly influenced by the polarity of the substituent and by the protonation state of the piperidine nitrogen. nih.gov For instance, in non-polar substituents, the relative energies are similar to analogous cyclohexanes, but for polar substituents, protonation can stabilize the axial conformer due to electrostatic interactions. nih.gov The presence of the electronegative fluorine atoms in the 2,2-difluoroethyl group is expected to have a significant electronic effect, influencing the conformational equilibrium. Calculations are often performed in both the gas phase and in simulated solvent environments to understand how polarity affects stability. researchgate.net

Table 2: Illustrative Free Enthalpy Differences (ΔG) for Conformational Equilibrium

This table illustrates typical data obtained from computational studies on fluorinated piperidines, showing the preference for either the axial or equatorial conformer. The values are presented for different environments to highlight the role of the solvent. (Note: These are representative values for analogous compounds, not specific experimental or calculated data for this compound).

| Compound Type | Environment | ΔG (kcal/mol) (Equatorial → Axial) | Favored Conformer |

| 4-Fluoropiperidine (Free Base) | Gas Phase | > 0 | Equatorial |

| 4-Fluoropiperidinium (Protonated) | Water | < 0 | Axial |

| Generic 4-Alkylpiperidine | Gas Phase | > 0 | Equatorial |

This analysis underscores the importance of computational chemistry in providing a detailed picture of the conformational landscape of this compound, offering insights that are complementary to experimental data.

Chemical Reactivity and Functional Group Transformations of 4 2,2 Difluoroethyl Piperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom of the piperidine ring is a versatile handle for a variety of chemical transformations, including protection, alkylation, and acylation, which are fundamental for its incorporation into more complex molecular architectures.

N-Protection and N-Deprotection Strategies

Protecting the piperidine nitrogen is a common strategy in multi-step syntheses to prevent unwanted side reactions. The most prevalent protecting group for secondary amines like piperidine is the tert-butoxycarbonyl (Boc) group, valued for its stability under various conditions and its straightforward removal.

The introduction of the Boc group is typically achieved by reacting 4-(2,2-difluoroethyl)piperidine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. This reaction efficiently yields the N-Boc protected piperidine. chemicalbook.com

Deprotection, or the removal of the Boc group, is generally accomplished under acidic conditions. youtube.com Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent are effective. acs.orgnih.gov A sustainable method using a deep eutectic solvent composed of choline (B1196258) chloride and p-toluenesulfonic acid has also been shown to be effective for deprotecting N-Boc piperidines. mdpi.com Care must be taken during deprotection, as certain substrates can be prone to decomposition or side reactions under harsh acidic conditions. acs.orgacs.org

Table 1: N-Protection and N-Deprotection Reactions

| Transformation | Reagents & Conditions | Purpose |

| N-Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Dichloromethane (DCM), 0 °C to Room Temp | Protection of the secondary amine |

| N-Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | Removal of the Boc protecting group |

| N-Deprotection | Hydrochloric Acid (HCl) in organic solvent | Removal of the Boc protecting group |

| N-Deprotection | p-Toluenesulfonic acid (pTSA), Choline Chloride | Green method for Boc removal mdpi.com |

N-Alkylation and N-Acylation Reactions

Direct N-alkylation of the piperidine nitrogen introduces alkyl substituents, a key step in building diverse molecular libraries. This transformation is commonly performed by treating the piperidine with an alkyl halide in the presence of a base. researchgate.net Typical conditions involve potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net For more reactive alkylating agents, such as certain benzyl (B1604629) chlorides, these reactions can proceed efficiently. chemicalforums.com Another approach is reductive amination, where the piperidine reacts with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form the N-alkylated product. sciencemadness.org

N-acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction typically proceeds readily in the presence of a base to neutralize the acid byproduct. N-acylation is not only a final functionalization step but can also serve as a precursor to N-alkylation; the resulting amide can be reduced to the corresponding N-alkyl piperidine using a reducing agent like lithium aluminum hydride (LiAlH₄). afasci.com

Table 2: N-Alkylation and N-Acylation Conditions

| Reaction | Reagents | Solvent | Base | Notes |

| N-Alkylation | Alkyl Halide (R-X) | DMF | K₂CO₃ | Standard conditions for SN2 alkylation. researchgate.net |

| N-Alkylation | Alkyl Halide (R-X) | Acetonitrile | - | Slow addition of halide is recommended. researchgate.net |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | 1,2-Dichloroethane | Triethylamine | Mild conditions that preserve other functional groups. sciencemadness.org |

| N-Acylation | Acyl Chloride (RCOCl) | Dichloromethane | Triethylamine | Forms N-acylpiperidine (amide). |

Enamine Formation and Subsequent Synthetic Utility

The reaction of a secondary amine, such as this compound, with a ketone or aldehyde under acidic catalysis leads to the formation of an enamine. mychemblog.com Enamines are valuable synthetic intermediates because the β-carbon of the double bond is nucleophilic, acting as an equivalent to an enolate but under neutral or mildly acidic conditions. mychemblog.com

The synthetic utility of these enamines is demonstrated in the Stork enamine alkylation, where the enamine reacts with electrophiles like activated alkyl halides (e.g., allyl or benzyl halides). mychemblog.comwikipedia.org This C-alkylation occurs at the β-carbon. Subsequent hydrolysis of the resulting iminium salt with aqueous acid regenerates the carbonyl group, yielding an α-alkylated ketone or aldehyde. wikipedia.orgyoutube.comlibretexts.org Enamines can also participate in Michael additions to α,β-unsaturated carbonyl compounds. libretexts.org The choice of the secondary amine (e.g., pyrrolidine (B122466) vs. piperidine) can influence the rate and outcome of enamine formation and subsequent reactions. masterorganicchemistry.com

Reactivity and Modifications of the 2,2-Difluoroethyl Substituent

The geminal difluoroethyl group is a defining feature of the molecule, significantly influencing its physical and chemical properties. Its reactivity, however, is limited by the inherent strength of the carbon-fluorine bond.

Chemoselective Transformations of the Geminal Difluoride

Direct and selective chemical transformation of a saturated geminal difluoride, such as the one in the 2,2-difluoroethyl group, is synthetically challenging. The high strength of the C-F bond makes this group generally inert to many common reagents. alfa-chemistry.com

While methods exist to synthesize geminal difluorides from other functional groups like ketones or thioethers, acs.orgnih.gov the reverse reactions are not straightforward. Some transformations have been developed for related fluorinated structures. For instance, gem-difluoro olefins can undergo β-fluoride elimination under specific catalytic conditions. nih.gov In other specialized contexts, such as radiolabeling, protocols have been developed to activate difluorovinyl groups for C-F bond formation. nih.gov There is also research into activating Ar-CF₂H groups to form nucleophilic Ar-CF₂⁻ synthons, which can then react with various electrophiles, though this applies to benzylic systems. acs.org

For a saturated alkyl-CF₂H system like that in this compound, chemoselective transformation of the CF₂ group without affecting the rest of the molecule remains a significant synthetic hurdle. Such transformations would likely require harsh conditions or highly specialized reagents that are not commonly employed in standard organic synthesis.

Stability and Reactivity Profile under Diverse Reaction Conditions

The 2,2-difluoroethyl substituent is characterized by its high stability, a direct consequence of the properties of the carbon-fluorine bond. The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 488 kJ/mol. alfa-chemistry.comwikipedia.org

This inherent strength confers exceptional resistance to chemical degradation. The geminal difluoride moiety is stable towards oxidation, hydrolysis, and thermal stress. alfa-chemistry.com It is generally inert to both acidic and basic conditions that might be employed for transformations elsewhere in the molecule, such as the N-deprotection of a Boc group. alfa-chemistry.com The presence of fluorine can also enhance the hydrolytic stability of adjacent functional groups. nih.gov

The reactivity of the 2,2-difluoroethyl group is low. The C-F bonds are not easily cleaved, and the adjacent C-H bonds are not significantly activated towards typical synthetic transformations. While enzymatic systems have been shown to cleave C-F bonds, this is not a common laboratory transformation. acs.org Therefore, under most synthetic conditions, the 2,2-difluoroethyl group can be considered a robust and non-reactive substituent, allowing for a wide range of chemical modifications to be performed on the piperidine nitrogen without disturbing the fluorinated side chain.

Functionalization and Derivatization of the Piperidine Ring System

The functionalization of the piperidine scaffold, a privileged structural motif in numerous biologically active compounds, is a cornerstone of modern synthetic chemistry. For this compound, the presence of the electron-withdrawing difluoroethyl group at the C4 position introduces unique electronic considerations that can be leveraged for selective transformations.

Chemoselective Derivatization at Peripheral Positions

The selective functionalization of C-H bonds on the piperidine ring is a powerful strategy for introducing molecular complexity. Research has demonstrated that the choice of catalyst and protecting group on the piperidine nitrogen is critical in directing the site of derivatization. d-nb.infonih.gov

Rhodium-catalyzed C-H insertion reactions have emerged as a versatile tool for the functionalization of piperidines. d-nb.infonih.gov The regioselectivity of these reactions is highly dependent on the nature of the nitrogen protecting group and the rhodium catalyst employed. For instance, N-Boc-piperidines, when treated with a donor/acceptor carbene in the presence of a rhodium catalyst like Rh₂(R-TCPTAD)₄, tend to undergo functionalization at the C2 position. d-nb.info This is attributed to the electronic activation of the C2-H bonds by the nitrogen atom. Conversely, employing a different catalyst and protecting group combination, such as N-α-oxoarylacetyl-piperidines with Rh₂(S-2-Cl-5-BrTPCP)₄, can direct the functionalization to the C4 position. d-nb.info

In the context of this compound, the C4 position is already substituted. Therefore, strategic functionalization would likely target the C2, C3, C5, and C6 positions. The electron-withdrawing nature of the 2,2-difluoroethyl group at C4 might electronically deactivate the adjacent C3 and C5 positions towards electrophilic attack, potentially favoring functionalization at the more distant C2 and C6 positions.

A photoredox-catalyzed α-amino C–H arylation has also been reported as a highly diastereoselective method for functionalizing piperidine derivatives. nih.govescholarship.orgchemrxiv.orgacs.orgnih.gov This method utilizes an iridium-based photocatalyst to activate the C-H bond adjacent to the nitrogen atom, leading to the formation of a new carbon-carbon bond. nih.govescholarship.orgchemrxiv.orgacs.orgnih.gov This approach could be particularly useful for introducing aryl groups at the C2 and C6 positions of the this compound ring.

The following table summarizes representative examples of chemoselective C-H functionalization on the piperidine ring, which can be extrapolated to this compound.

Table 1: Examples of Chemoselective C-H Functionalization of Piperidine Derivatives

| Entry | Piperidine Substrate (Protecting Group) | Catalyst/Reagent | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|---|

| 1 | N-Boc-piperidine | Rh₂(R-TCPTAD)₄, Aryldiazoacetate | C2 | 2-Substituted piperidine | d-nb.info |

| 2 | N-Brosyl-piperidine | Rh₂(R-TPPTTL)₄, Aryldiazoacetate | C2 | 2-Substituted piperidine | d-nb.info |

| 3 | N-α-oxoarylacetyl-piperidine | Rh₂(S-2-Cl-5-BrTPCP)₄, Aryldiazoacetate | C4 | 4-Substituted piperidine | d-nb.info |

| 4 | Substituted N-carbamoyl piperidine | Ir(ppy)₃, Cyano(hetero)arene | α-Amino (C2/C6) | Arylated piperidine | nih.govescholarship.org |

Stereocontrolled Functionalization of the Piperidine Core

Achieving stereocontrol during the functionalization of the piperidine ring is paramount for the synthesis of enantiomerically pure compounds. Several strategies have been developed to introduce substituents with high diastereoselectivity and enantioselectivity.

One effective approach involves the use of chiral catalysts in C-H insertion reactions. d-nb.info For example, the use of chiral dirhodium tetracarboxylate catalysts, such as Rh₂(S-PTAD)₄, has been shown to induce high levels of enantioselectivity in the C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole, a related heterocyclic system. acs.org This principle can be extended to the stereoselective functionalization of this compound.

Another powerful strategy for stereocontrolled functionalization is the diastereoselective arylation of piperidines via a photoredox-catalyzed reaction cascade. nih.govescholarship.orgnih.gov This method often proceeds with an initial, less selective C-H arylation, followed by an epimerization step that leads to the thermodynamically more stable diastereomer. escholarship.orgnih.gov This process allows for the formation of highly substituted piperidines with excellent diastereoselectivity. nih.gov For this compound, this would enable the controlled introduction of an aryl group at the C2 or C6 position relative to the existing substituent at C4.

Furthermore, the stereocontrolled synthesis of substituted piperidines can be achieved through nucleophilic addition to piperidine-derived intermediates. For instance, the diastereoselective nucleophilic substitution of 2-methoxy- and 2-acyloxypiperidines has been developed, providing access to either cis- or trans-2-alkylated products with high selectivity depending on the substrate. acs.org While this method functionalizes a pre-existing piperidine ring, it highlights the potential for creating specific stereochemical outcomes.

The table below presents selected examples of stereocontrolled functionalization reactions on the piperidine ring, illustrating the potential for precise three-dimensional control.

Table 2: Examples of Stereocontrolled Functionalization of Piperidine Derivatives

| Entry | Reaction Type | Catalyst/Reagent | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| 1 | C-H Insertion | Chiral Rhodium Catalyst | Enantioselective C-H functionalization | High enantioselectivity | acs.org |

| 2 | Photoredox C-H Arylation | Ir(ppy)₃ | Diastereoselective arylation with epimerization | High diastereoselectivity (thermodynamic product) | nih.govescholarship.org |

| 3 | Nucleophilic Substitution | Metal Triflate | Diastereoselective alkylation of 2-acyloxypiperidines | cis or trans selectivity depending on substrate | acs.org |

| 4 | Directed C-H Arylation | Palladium Catalyst, Aminoquinoline directing group | Regio- and stereoselective arylation at C4 | cis-3,4-disubstituted piperidines | acs.org |

4 2,2 Difluoroethyl Piperidine As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Complex Organic Molecules

4-(2,2-Difluoroethyl)piperidine serves as a crucial starting material for the synthesis of more elaborate molecular structures. Its piperidine (B6355638) core can be functionalized through various chemical transformations, including N-alkylation, N-acylation, and reactions involving the difluoroethyl group. These reactions allow for the integration of the this compound moiety into a wide array of complex organic molecules.

General synthetic strategies for creating substituted piperidines often involve multi-step sequences. nih.govnih.gov For instance, the synthesis of related structures like this compound-4-carboxylic acid involves the initial formation of the piperidine ring followed by carboxylation. smolecule.com The reactivity of the piperidine nitrogen and the potential for functional group interconversion on the difluoroethyl side chain make this compound a versatile component in multi-component reactions, which are efficient processes for building molecular complexity. nih.gov

The synthesis of various piperidine derivatives often relies on methods such as the reduction of corresponding pyridine (B92270) precursors, intramolecular cyclization of amino alcohols, or the functionalization of pre-existing piperidine rings. nih.govdtic.mil The presence of the difluoroethyl group in this compound offers a unique handle for further chemical modification, enabling its incorporation into a diverse range of complex bioactive molecules. researchgate.net

Role in the Design and Construction of Novel Molecular Scaffolds

The development of novel molecular scaffolds is a central theme in modern drug discovery and materials science. The this compound unit provides a unique scaffold that combines the conformational rigidity of the piperidine ring with the specific electronic properties of the difluoroethyl group. This combination is particularly valuable for creating three-dimensional structures with tailored biological activities or material properties.

The piperidine framework itself is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs. researchgate.netajchem-a.com The addition of fluorine atoms, as in the difluoroethyl group, can significantly alter the physicochemical properties of the scaffold, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Research into fluorinated piperidines has demonstrated their utility in constructing novel scaffolds. For example, 4,4-difluoro-3-(phenoxymethyl)piperidine has been used as a scaffold for developing selective dopamine (B1211576) D4 receptor antagonists. nih.gov This highlights the potential of gem-difluorinated piperidines in designing specific molecular frameworks for targeted biological applications. The this compound scaffold can be similarly employed to create new chemical entities with unique spatial arrangements and electronic distributions, leading to the discovery of compounds with novel functions.

Importance in Medicinal Chemistry Scaffold Development and Lead Optimization

In the realm of medicinal chemistry, the strategic modification of molecular scaffolds is key to optimizing lead compounds into viable drug candidates. The this compound moiety is a valuable tool in this process, offering several advantages for scaffold development and lead optimization.

The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism. The difluoroethyl group in this compound can serve this purpose, potentially leading to improved pharmacokinetic profiles. Furthermore, the strong electronegativity of fluorine atoms can influence the acidity of neighboring protons and create favorable interactions with biological targets, thereby enhancing binding affinity and selectivity.

The development of dopamine D4 receptor antagonists using a 4,4-difluoropiperidine (B1302736) scaffold underscores the importance of fluorinated piperidines in designing potent and selective ligands. nih.gov The specific substitution pattern in this compound allows for fine-tuning of the molecule's properties, which is a critical aspect of lead optimization. By incorporating this building block, medicinal chemists can systematically modify existing scaffolds to improve their drug-like properties, such as potency, selectivity, and metabolic stability. mdpi.com

Application in Agrochemical Compound Development

The search for new and effective agrochemicals is a continuous effort to ensure food security. The structural features of this compound make it an attractive building block for the development of novel pesticides. The piperidine ring is a common motif in many bioactive compounds, including some with insecticidal properties.

Fluorinated compounds have found widespread use in the agrochemical industry. The inclusion of fluorine atoms can enhance the biological activity, alter the spectrum of activity, and improve the environmental profile of pesticides. A patent for pyrazine (B50134) compounds intended for the control of invertebrate pests mentions the use of N-methylpiperidine as a suitable base in their synthesis, indicating the relevance of the piperidine scaffold in this field. googleapis.com Another patent highlights the use of various haloalkoxy moieties, including 2,2-difluoroethoxy, in agrochemical compositions. googleapis.com

These examples suggest that the combination of a piperidine ring and a difluoroethyl group, as found in this compound, is a promising strategy for the design of new agrochemical agents. This building block can be used to synthesize novel compounds with potentially enhanced efficacy and a favorable safety profile for crop protection.

Contributions to Advanced Materials Science

The unique properties of fluorinated compounds have also led to their application in advanced materials science. The incorporation of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and specific surface properties like hydrophobicity. While the direct application of this compound in materials science is an emerging area, the potential contributions are significant.

The piperidine unit can serve as a versatile component in the construction of polymers and other materials. For example, piperidine-based structures have been investigated for the preparation of bioactive films for drug delivery applications. nih.gov The introduction of the difluoroethyl group could further enhance the properties of such materials, for instance, by modifying their release characteristics or improving their stability.

The synthesis of novel heterocyclic compounds for various applications is a dynamic field of research. nih.gov The this compound building block, with its combination of a robust heterocyclic core and a functionalized, fluorinated side chain, presents opportunities for the creation of new polymers, coatings, and other advanced materials with tailored properties.

Advanced Analytical and Mechanistic Investigations

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of piperidine (B6355638) derivatives, including 4-(2,2-difluoroethyl)piperidine, can be achieved through various reaction pathways, each with distinct mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and improving yields.

One common approach to constructing the piperidine ring is through intramolecular cyclization . In many cases, this involves the formation of a carbon-nitrogen bond to close the ring. For instance, a substrate containing an amino group and a suitable leaving group or an unsaturated bond at the appropriate position can undergo cyclization. The specific mechanism can vary, often proceeding via nucleophilic substitution or addition reactions. Baldwin's rules are often considered to predict the favorability of different ring-closing reactions. nih.gov

Another powerful method is the aza-Prins cyclization , which involves the reaction of an N-tosyl homoallylamine with a carbonyl compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction proceeds through a stepwise mechanism involving the formation of an iminium ion, followed by an intramolecular cyclization and subsequent trapping of the resulting cation. This method can provide trans-2-substituted-4-halopiperidines with good diastereoselectivity. organic-chemistry.org

Reductive amination of dicarbonyl compounds or their precursors is also a viable route. This can involve the intramolecular reaction of an amino group with a ketone or aldehyde, followed by reduction of the resulting imine or enamine. For example, iron-catalyzed reductive amination of methoxyamine-containing boronic esters proceeds via N-B bond formation and a 1,2-metalate shift. nih.gov

The Petrenko-Kritschenko reaction offers a pathway where two moles of an aromatic aldehyde condense with a primary amine and a dialkyl β-ketocarboxylate in a double Mannich reaction. dtic.mil The mechanism involves the initial formation of an imine, which then reacts with the enolate of the β-ketocarboxylate. dtic.mil

Palladium-catalyzed cyclization reactions have also been employed. For example, a Wacker-type aerobic oxidative cyclization of alkenes containing a nitrogen nucleophile can form the piperidine ring. organic-chemistry.org Similarly, palladium-catalyzed enantioselective 6-exo aza-Heck cyclization provides another route. nih.gov

A novel approach for the synthesis of 4-pyrones, which can be precursors or related structures, involves the 1,4-addition of piperidine to 1,3-diynones. The proposed mechanism involves an initial Michael addition of piperidine, followed by a nitrogen-assisted 6-endo-dig cyclization and subsequent hydrolysis. nih.gov The steric and electronic properties of the substituents have a significant impact on the efficiency of the cyclization step. nih.gov

Computational studies, such as quantum chemical calculations, can provide detailed insights into the reaction mechanisms. These studies can elucidate the energy barriers of different reaction steps, identify transition states, and predict the relative stability of intermediates. For example, in the synthesis of pyrrolidinedione derivatives, computational analysis has shown the energy barrier for the initial Michael addition and subsequent cyclization steps. rsc.org

In Situ Spectroscopic Monitoring for Reaction Progress and Intermediate Identification

Real-time monitoring of chemical reactions is essential for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. In situ spectroscopic techniques are powerful tools for achieving this.

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for monitoring the progress of reactions involving this compound synthesis. By tracking the appearance of characteristic vibrational bands of the product and the disappearance of reactant bands, one can follow the reaction kinetics. An electrochemical cell coupled with a recycle loop through a transmission FTIR cell allows for continuous monitoring of reaction progress and can provide mechanistic insights, particularly in electrochemically controlled reactions. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly proton (¹H) and carbon-¹³ (¹³C) NMR, is another powerful tool for in situ analysis. Variable temperature (VT) NMR spectroscopy can be used to study dynamic processes and the rate of conformational changes, such as the rotation of protecting groups like N-Boc. researchgate.net

Mass spectrometry (MS) can be coupled with reaction systems to identify intermediates and products in real-time. This is particularly useful for detecting short-lived species and understanding complex reaction networks. The synthesis of 2,6-disubstituted piperidine-4-one derivatives has been characterized using IR, ¹H-NMR, and Mass spectroscopy. researchgate.net

Chemoinformatic Analysis and Structure-Reactivity Correlations

Chemoinformatics provides computational tools to analyze and correlate the chemical structure of molecules with their physical, chemical, and biological properties.

The basicity of the piperidine nitrogen in this compound is a critical parameter influencing its chemical reactivity and pharmacological properties. The presence of the electron-withdrawing difluoroethyl group is expected to lower the basicity of the piperidine nitrogen compared to unsubstituted piperidine.

Computational Prediction: Computational methods, such as those based on Density Functional Theory (DFT), are widely used to predict pKa values. nih.govnih.gov These methods can calculate the free energetics of protonation in an implicit solvent using a thermodynamic cycle. reddit.com While first-principles calculations can be computationally expensive, they offer a theoretical understanding of the factors influencing basicity. reddit.com Empirical models, often trained on large datasets of experimental pKa values, provide a faster alternative for prediction. reddit.com For a series of fluorinated piperidines, computational analysis has shown that the fluorine atoms significantly lower their basicity. nih.gov

Experimental Determination: Potentiometric titration is a common experimental method for determining the pKa of piperidine derivatives. nih.govresearchgate.net This involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. researchgate.net The pKa is the pH at which the compound is half-protonated. researchgate.net Experimental and computationally predicted pKa values are often in close agreement. nih.govresearchgate.net

Table of Predicted and Experimental pKa Values for Related Compounds: Below is a table showing a comparison of experimental and calculated pKa values for a set of substituted phenols, demonstrating the accuracy of modern computational methods. A similar approach can be applied to this compound.

| Compound | Experimental pKa | Calculated pKa (2H₂O/CAM-B3LYP/SMD) |

| Phenol | 9.99 | 9.70 |

| 2-chlorophenol | 8.56 | 8.56 |

| 3-chlorophenol | 9.12 | 9.07 |

| 4-chlorophenol | 9.42 | 9.38 |

| 2-methylphenol | 10.29 | 10.29 |

| 3-methylphenol | 10.09 | 10.12 |

| 4-methylphenol | 10.26 | 10.29 |

| 2-nitrophenol | 7.23 | 7.21 |

| 3-nitrophenol | 8.40 | 8.35 |

| 4-nitrophenol | 7.15 | 7.15 |

| 2-cyanophenol | 7.00 | 7.04 |

| 3-cyanophenol | 8.61 | 8.61 |

| 4-cyanophenol | 7.95 | 7.95 |

| Data adapted from a study on phenolic compounds, illustrating the methodology applicable to piperidine derivatives. nih.gov |

The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents on the ring can exist in either axial or equatorial positions. The conformational preference is influenced by steric and electronic factors. For this compound, the difluoroethyl group at the C4 position will have a preferred orientation.

Chemoinformatic tools can be used to evaluate the three-dimensionality of molecules. nih.gov Analysis of a virtual library of fragments derived from cis- and trans-disubstituted piperidines has demonstrated their 3D molecular properties suitable for fragment-based drug discovery. whiterose.ac.uk The synthesis of cis-piperidines via pyridine (B92270) hydrogenation and their subsequent transformation into trans-diastereoisomers allows for the exploration of diverse 3D chemical space. whiterose.ac.uk The piperidine moiety is considered a critical structural element for the activity of certain compounds at biological targets like the sigma-1 receptor. nih.gov

Kinetic Studies of Reactions Involving this compound

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For reactions involving this compound, kinetic analysis can help to elucidate reaction mechanisms and optimize reaction conditions.

The rate of a reaction can be determined by monitoring the change in concentration of reactants or products over time. This can be achieved using the in situ spectroscopic techniques described in section 6.2.

Theoretical calculations can also be used to study reaction kinetics. By constructing the potential energy surface for a reaction, it is possible to calculate the energy barriers (activation energies) for different reaction pathways. nih.gov This allows for the prediction of rate constants and the identification of the most favorable reaction channels. For example, in the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals, theoretical studies have identified the dominant reaction pathways at different temperatures. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.